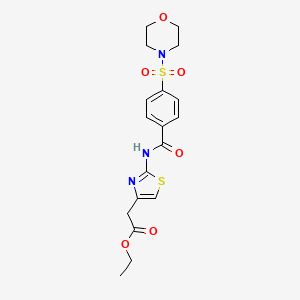

乙酸2-(2-(4-(吗啉磺酰基)苯甲酰胺基)噻唑-4-基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

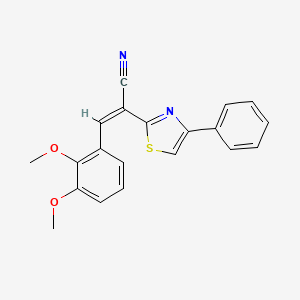

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a compound that likely shares characteristics with other thiazole derivatives, as detailed in the provided papers. Thiazole and its derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds. The papers provided discuss the synthesis, molecular structure, and chemical properties of related thiazole compounds, which can be used to infer the properties of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the alkylation of ethyl (benzothiazol-2-ylsulfonyl)acetate or its propionate counterpart with alkyl halides, followed by desulfination and hydrolysis to yield substituted acetic acids . Another method includes the cyclization of thioamide with chloroacetoacetate, yielding a thiazole derivative with a good yield . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature has been used to prepare various thiazole carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS) . For instance, the crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can be used in sulfinyl-Knoevenagel reactions with aldehydes to produce 4-hydroxyalk-2-enoates, which are important structures in biologically active natural products and useful for the synthesis of chiral compounds . The reactivity of these compounds can be further manipulated to synthesize a wide range of derivatives, including those with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. The optically pure forms of these compounds can be obtained through enzymatic kinetic resolution, which is important for the synthesis of optically active products . The stability of these compounds is often enhanced by the formation of hydrogen bonds, as seen in the crystal structure analysis .

科学研究应用

合成和衍生物形成

乙酸2-(2-(4-(吗啉磺酰基)苯甲酰胺基)噻唑-4-基)乙酯参与多种化合物的合成。例如,它用于与溴乙酸乙酯和2-溴丙酸乙酯的反应中,以产生 N-取代的 2-乙酰亚甲基-1,3-噻唑烷-4-酮,其在制药和化学工业中具有潜在应用 (Jagodziński 等人,2000)。

该化合物还参与新型化合物的合成,如乙酸 2-(2-(1H-吲哚-3-基)苯并[d]噻唑-3(2H)-基)-2-氰基乙酸酯或乙酸酯,它们通过三组分反应合成。这些新型化合物具有在药物化学中进一步应用的潜力 (Nassiri & Milani,2020)。

化学性质和相互作用

在对噻唑和噻二嗪的研究中,表明硫代氨基脲与化学上与乙酸 2-(2-(4-(吗啉磺酰基)苯甲酰胺基)噻唑-4-基)乙酯相关的 4-氯乙酰乙酸乙酯反应,导致各种衍生物的选择性制备。这些反应突出了这些化合物在化学合成中的多功能性 (Campaigne & Selby,1978)。

该化合物还用于合成乙酸 2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸乙酯,这是一种设计用于特定应用的新型化合物,展示了该化合物在创建不同化学结构方面的适应性 (唐丽娟,2015)。

在生物学研究中的应用

在生物学研究的背景下,已对使用乙酸 2-(2-(4-(吗啉磺酰基)苯甲酰胺基)噻唑-4-基)乙酯合成的化合物进行了各种活性评估。例如,源自类似化合物的苯并噻唑基取代的亚氨基噻唑烷酮和苯甲酰胺基-氧代噻唑烷酮已被研究为有效的醛糖还原酶抑制剂,表明在治疗糖尿病并发症中具有潜在应用 (Saeed 等人,2014)。

此外,由相关化合物合成的新的苯并噻唑已被评估为抗菌剂,证明了这些衍生物在药理学应用中的潜力 (Al-Talib 等人,2016)。

未来方向

The future directions in the research of thiazole derivatives, including Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, could involve the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . This could include further exploration of their biological activities and the development of more efficient synthesis methods.

作用机制

- The precise mechanism of the analgesic action of morphine remains unknown, but it likely involves modulation of pain perception and transmission in the central nervous system .

- Additionally, mu-opioid receptors are found on the terminal axons of primary afferents within laminae I and II of the spinal cord and in the spinal nucleus of the trigeminal nerve .

- The compound’s pharmacokinetic properties impact its bioavailability, distribution, metabolism, and excretion .

- The downstream effects include altered pain perception and modulation of neural pathways involved in pain transmission .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-2-27-16(22)11-14-12-28-18(19-14)20-17(23)13-3-5-15(6-4-13)29(24,25)21-7-9-26-10-8-21/h3-6,12H,2,7-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDCIAOTTGMPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)